2-(4-Propioloylpiperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-ynoyl group and an acetamide group attached to a phenyl ring with a trifluoromethyl substituent. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Prop-2-ynoyl Group: The prop-2-ynoyl group can be introduced through the reaction of the piperazine derivative with prop-2-ynoic acid or its derivatives under basic conditions.
Attachment of the Acetamide Group: The acetamide group can be attached to the piperazine ring through a nucleophilic substitution reaction with an appropriate acylating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through the reaction of the phenyl ring with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes . For example, it may inhibit mitogen-activated protein kinase 10 (MAPK10), which plays a role in neuronal apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with antimicrobial and anticancer activities.
Uniqueness
2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-ynoyl group and the trifluoromethyl group enhances its reactivity and potential bioactivity .
Properties
Molecular Formula |
C16H16F3N3O2 |
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Molecular Weight |
339.31 g/mol |
IUPAC Name |
2-(4-prop-2-ynoylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-15(24)22-9-7-21(8-10-22)11-14(23)20-13-6-4-3-5-12(13)16(17,18)19/h1,3-6H,7-11H2,(H,20,23) |
InChI Key |
WAZYUFKWUVOSNB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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